4-(5-methylthiophen-2-yl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
4-(5-METHYL-2-THIENYL)-3-(3-NITROPHENYL)-4,5-DIHYDROPYRANO[2,3-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-METHYL-2-THIENYL)-3-(3-NITROPHENYL)-4,5-DIHYDROPYRANO[2,3-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrano[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The 5-methyl-2-thienyl and 3-nitrophenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions.
Chemical Reactions Analysis
Types of Reactions
4-(5-METHYL-2-THIENYL)-3-(3-NITROPHENYL)-4,5-DIHYDROPYRANO[2,3-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-METHYL-2-THIENYL)-3-(3-NITROPHENYL)-4,5-DIHYDROPYRANO[2,3-C]PYRAZOL-6(1H)-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-(5-METHYL-2-THIENYL)-3-(3-NITROPHENYL)-4,5-DIHYDROPYRANO[2,3-C]PYRAZOL-6(1H)-ONE: can be compared with other pyrano[2,3-c]pyrazole derivatives.
Structural Analogues: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 4-(5-METHYL-2-THIENYL)-3-(3-NITROPHENYL)-4,5-DIHYDROPYRANO[2,3-C]PYRAZOL-6(1H)-ONE lies in its specific substituents, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C17H13N3O4S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C17H13N3O4S/c1-9-5-6-13(25-9)12-8-14(21)24-17-15(12)16(18-19-17)10-3-2-4-11(7-10)20(22)23/h2-7,12H,8H2,1H3,(H,18,19) |
InChI Key |
DNHIVKNPKWLSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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